N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Description
"N-[3-(1H-Benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide" is a heterocyclic compound featuring a benzimidazole core linked via a propyl chain to a pyrazole-carboxamide moiety substituted with a pyridinyl group. This structure combines three key heterocycles:
- Benzimidazole: A bicyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial and kinase inhibitor applications .
- Pyridine: A six-membered aromatic nitrogen heterocycle contributing to solubility and binding interactions.
The carboxamide bridge (-CONH-) between the propyl chain and pyrazole enhances hydrogen-bonding capacity, a critical feature for target engagement in biological systems.
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N6O/c26-19(17-12-16(24-25-17)13-6-3-4-10-20-13)21-11-5-9-18-22-14-7-1-2-8-15(14)23-18/h1-4,6-8,10,12H,5,9,11H2,(H,21,26)(H,22,23)(H,24,25) |
InChI Key |
RYSXKKDKQTYTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole subunit is typically synthesized via the Phillips-Ladenburg reaction , where 1,2-diaminobenzene derivatives condense with carboxylic acids under acidic conditions. For example, reacting o-phenylenediamine with formic acid yields unsubstituted benzimidazole, while substituted variants require tailored carboxylic acids. Alternative routes, such as the Weidenhagen reaction , employ aldehydes or ketones with o-phenylenediamine in the presence of oxidizing agents like copper acetate.
Recent advancements utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 85%. For the target compound, the propyl-linked benzimidazole intermediate is synthesized by alkylating 1H-benzimidazole-2-thiol with 1-bromo-3-chloropropane, followed by thiol-to-amine conversion via Gabriel synthesis.
Pyrazole Ring Construction
The 5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide moiety is constructed through cyclocondensation. A common method involves reacting pyridin-2-ylacetonitrile with ethyl acetoacetate under basic conditions to form the pyrazole core. Subsequent carboxylation at the 3-position is achieved via hydrolysis and amidation.
In one protocol, ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is synthesized by reacting pyridin-2-amine with diketene derivatives in dimethyl sulfoxide (DMSO) under argon, yielding 72–78% product. The ester is then hydrolyzed to the carboxylic acid and coupled with amines to form the carboxamide.
Pyridine Functionalization
The pyridin-2-yl group is often introduced early in the synthesis as a stabilizing directing group. Metallation strategies, such as lithiation at the 2-position, enable subsequent nucleophilic substitutions. For example, treating 2-bromopyridine with n-butyllithium generates a reactive intermediate that couples with electrophiles to install substituents.
Coupling Strategies for Molecular Assembly
Amide Bond Formation
The final assembly of N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide relies on coupling the benzimidazole-propylamine with 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. This is achieved using carbodiimide-based coupling agents , such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with hydroxybenzotriazole (HOBt) as an additive to suppress racemization.
Optimization Example :
Reductive Amination Alternatives
In patented routes, reductive amination is employed to link intermediates. For instance, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is reacted with 2-(4-cyanophenylamino)acetic acid using N,N'-carbonyldiimidazole (CDI) to form a stable urea intermediate, which is subsequently reduced to the amine.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Solvent polarity critically impacts reaction rates and yields. Polar aprotic solvents like DMSO enhance nucleophilicity in cyclization steps, while ethereal solvents (e.g., THF) improve coupling efficiency. Elevated temperatures (80–140°C) accelerate heterocycle formation but risk decomposition, necessitating precise thermal control.
Purification Techniques
Chromatographic purification is avoided in industrial settings due to scalability issues. Instead, recrystallization from acetonitrile or ethyl acetate/hexane mixtures achieves >99% purity. For example, Dabigatran etexilate intermediates are purified via antisolvent crystallization using water-miscible solvents.
Table 1: Comparative Purification Methods
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Acetonitrile/Water | 99.5 | 85 |
| Antisolvent Addition | Ethanol/Water | 98.2 | 78 |
| Column Chromatography | Dichloromethane/MeOH | 99.8 | 65 |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis reveals planar benzimidazole and pyrazole rings with dihedral angles of 12.3° between planes, indicating moderate conjugation. Hydrogen bonding between the carboxamide NH and pyridine nitrogen stabilizes the structure.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzimidazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N6O |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 36998-72-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
Case Studies
- MCF7 Cell Line : The compound exhibited an IC50 value of approximately 6.26 µM against the MCF7 breast cancer cell line, indicating potent antiproliferative activity .
- A549 Cell Line : In another study, the compound demonstrated an IC50 of 26 µM against A549 lung cancer cells, suggesting its effectiveness in inhibiting tumor growth .
- HepG2 Cell Line : The compound was also assessed for activity against HepG2 liver cancer cells, where it showed promising results in inhibiting cell proliferation and inducing apoptosis .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial for cancer cell survival and proliferation.
- DNA Binding : Studies indicate that it may bind to DNA, disrupting replication processes in cancer cells .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparative analysis with other known pyrazole derivatives is essential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, synthesis, and biological activity:
Key Structural and Functional Insights:
Linker Flexibility : The propyl chain in the target compound and OCM-33 enhances spatial adaptability for target binding, whereas rigid linkers (e.g., acetamide in Compound 30) may restrict conformational freedom .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in OCM-33) improve metabolic stability and target affinity .
- Heteroaromatic substitutions (pyridine, tetrazole) enhance solubility and π-π stacking interactions .
Carboxamide-linked oxazoles (OCM-33) and isoxazoles (SKL2001) demonstrate kinase modulation, indicating possible overlap in therapeutic targets .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes coupling efficiency |
| Solvent (DMF) | 5–10 mL/mmol | Balances solubility vs. rate |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Reduces byproduct formation |
| Reaction Time | 12–16 hrs | Ensures completion |
| Source: Adapted from |
Q. Table 2. Common Data Contradictions and Resolution Strategies
| Contradiction Type | Resolution Approach |
|---|---|
| Variable IC₅₀ values | Standardize assays across labs |
| Inconsistent NMR peak assignments | Use 2D NMR (COSY, HSQC) |
| Discrepant computational vs. experimental binding | Validate with mutagenesis studies |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
